molecular formula C6H8ClFN2 B151169 2-Fluorophenylhydrazine hydrochloride CAS No. 2924-15-4

2-Fluorophenylhydrazine hydrochloride

Cat. No.: B151169
CAS No.: 2924-15-4
M. Wt: 162.59 g/mol
InChI Key: VFZYLSYYMHFPSY-UHFFFAOYSA-N
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Description

2-Fluorophenylhydrazine hydrochloride is an organic compound with the molecular formula FC6H4NHNH2 · HCl. It is a derivative of phenylhydrazine, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is commonly used in the synthesis of various chemical derivatives, particularly pyrazole derivatives .

Preparation Methods

2-Fluorophenylhydrazine hydrochloride can be synthesized through several methods. One common method involves the diazotization of 2-fluoroaniline followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The general steps are as follows:

    Diazotization: 2-Fluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Reduction: The diazonium salt is then reduced using zinc powder in the presence of hydrochloric acid.

    Formation of Hydrochloride Salt: The resulting 2-fluorophenylhydrazine is reacted with hydrochloric acid to form this compound.

Chemical Reactions Analysis

2-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc powder, and nucleophiles for substitution reactions. Major products formed from these reactions include azo compounds, amines, and pyrazole derivatives .

Scientific Research Applications

2-Fluorophenylhydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluorophenylhydrazine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the benzene ring increases the electron density on the hydrazine group, making it more reactive towards electrophiles. This reactivity is exploited in the synthesis of various derivatives, particularly pyrazole derivatives .

Comparison with Similar Compounds

2-Fluorophenylhydrazine hydrochloride can be compared with other similar compounds such as:

This compound is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and the types of derivatives it can form.

Properties

IUPAC Name

(2-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZYLSYYMHFPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951846
Record name (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-15-4, 40594-36-3
Record name Hydrazine, (2-fluorophenyl)-, hydrochloride (1:1)
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Record name 2924-15-4
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Record name (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Record name 2-fluorophenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-fluorophenylhydrazine hydrochloride in the synthesis of the neuropeptide Y antagonist described in the paper?

A1: this compound serves as a key building block in the multi-step synthesis of the neuropeptide Y antagonist. It reacts with an acrylonitrile derivative (compound 5 in the paper) to form the aminopyrazole intermediate (compound 3b). This intermediate is then coupled with a spirolactone carboxylic acid intermediate (compound 2a) to ultimately yield the target neuropeptide Y antagonist (compound 1). This convergent synthetic strategy highlights the importance of this compound in constructing the final molecule. []

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